6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine
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Overview
Description
6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-fluoro-3-methylphenylboronic acid, which is achieved through the reaction of 4-fluoro-3-methylphenyl isocyanate with appropriate reagents.
Coupling Reaction: The intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable pyridine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylphenyl isocyanate
- 4-Fluoro-3-methylphenylboronic acid
- 4-Fluoro-3-methylphenyl isocyanate
Uniqueness
6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the phenyl and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H13FN2 |
---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
6-(4-fluoro-3-methylphenyl)-5-methylpyridin-3-amine |
InChI |
InChI=1S/C13H13FN2/c1-8-5-10(3-4-12(8)14)13-9(2)6-11(15)7-16-13/h3-7H,15H2,1-2H3 |
InChI Key |
CBIOQLAUIZWQGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC(=C(C=C2)F)C)N |
Origin of Product |
United States |
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